molecular formula C8H8FNO3 B13112124 (S)-2-Amino-2-(5-fluoro-2-hydroxyphenyl)aceticacid

(S)-2-Amino-2-(5-fluoro-2-hydroxyphenyl)aceticacid

Cat. No.: B13112124
M. Wt: 185.15 g/mol
InChI Key: FAESPUPJJGMLKW-ZETCQYMHSA-N
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Description

(S)-2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid is a chiral compound with significant potential in various scientific fields. This compound features a fluorine atom and a hydroxyl group attached to a phenyl ring, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 5-fluoro-2-hydroxybenzaldehyde and glycine.

    Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as a chiral amine, under controlled temperature and pH conditions.

    Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions may include the use of nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

The major products formed from these reactions include:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols or amines.

    Substitution Products: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

(S)-2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.

    Pathways Involved: It can modulate pathways related to cell signaling, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(4-fluorophenyl)acetic acid: Lacks the hydroxyl group, affecting its reactivity and biological activity.

    2-Amino-2-(5-chloro-2-hydroxyphenyl)acetic acid: Contains a chlorine atom instead of fluorine, leading to different chemical properties.

    2-Amino-2-(5-bromo-2-hydroxyphenyl)acetic acid:

Uniqueness

(S)-2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid is unique due to the presence of both fluorine and hydroxyl groups, which confer distinct chemical and biological properties. Its chiral nature also adds to its specificity in biological interactions.

Properties

Molecular Formula

C8H8FNO3

Molecular Weight

185.15 g/mol

IUPAC Name

(2S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid

InChI

InChI=1S/C8H8FNO3/c9-4-1-2-6(11)5(3-4)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13)/t7-/m0/s1

InChI Key

FAESPUPJJGMLKW-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)[C@@H](C(=O)O)N)O

Canonical SMILES

C1=CC(=C(C=C1F)C(C(=O)O)N)O

Origin of Product

United States

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